Tetrabromoterephthalic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

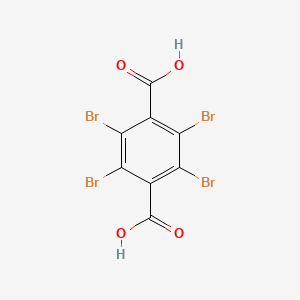

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrabromoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXPXUDJXYVOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279357 | |

| Record name | Tetrabromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-70-1 | |

| Record name | 5411-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromoterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabromoterephthalic Acid from Terephthalic Acid

Introduction: The Significance of Tetrabromoterephthalic Acid

This compound is a halogenated aromatic dicarboxylic acid of significant interest in materials science and synthetic chemistry. Its structure, featuring a fully substituted benzene ring, imparts exceptional thermal stability and flame-retardant properties. Consequently, it serves as a crucial reactive monomer in the synthesis of high-performance polymers, particularly flame-retardant polyesters and polyamides.[1] Beyond its role in materials, its unique electronic and steric properties make it a valuable building block for constructing metal-organic frameworks (MOFs) and other complex coordination polymers.[2]

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound starting from the commodity chemical, terephthalic acid. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, address critical safety considerations, and outline methods for product characterization. This document is intended for researchers and professionals in chemistry and materials science who require a practical and scientifically grounded approach to preparing this important compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from terephthalic acid is a classic example of electrophilic aromatic substitution. The core challenge lies in overcoming the deactivating effect of the two electron-withdrawing carboxylic acid groups (-COOH) on the benzene ring. These groups reduce the nucleophilicity of the ring, making it less susceptible to attack by electrophiles. Therefore, harsh reaction conditions are required to achieve perbromination (the substitution of all four aromatic hydrogens).

The reaction proceeds as follows:

-

Generation of the Electrophile: A strong Lewis acid or a highly acidic medium is used to polarize the bromine molecule (Br₂), creating a potent electrophile, often represented as "Br⁺". In the featured protocol, concentrated nitric acid serves this role, likely forming a reactive intermediate like nitronium bromide or simply enhancing the electrophilicity of bromine through strong polarization.

-

Electrophilic Attack: The polarized bromine molecule is attacked by the π-electron system of the terephthalic acid ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A base (such as H₂O or NO₃⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

This process is repeated sequentially at all four available positions on the aromatic ring until this compound is formed. The strongly acidic and oxidizing environment is crucial for driving the reaction to completion.

Experimental Protocol: Synthesis via Nitric Acid Medium

This protocol is adapted from a method demonstrating the efficacy of concentrated nitric acid as a medium for aromatic bromination.[3] This approach offers a viable alternative to older methods that required prolonged heating in fuming sulfuric acid (oleum).

Reagent and Equipment Data

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| Terephthalic Acid | C₈H₆O₄ | 166.13 | 100-21-0 | Low systemic toxicity, but dust can be irritant.[4][5] |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Fatal if inhaled, causes severe skin burns and eye damage, highly corrosive.[6][7][8] |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 7697-37-2 | Strong oxidizer, causes severe skin burns and eye damage. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Fume hood

-

Standard glassware for workup (beakers, Büchner funnel, filter flask)

-

Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a gas trap/scrubber containing a saturated solution of sodium thiosulfate to neutralize any evolved bromine or hydrogen bromide gas.

-

Reagent Charging: Charge the flask with terephthalic acid (e.g., 5.0 g, 30.1 mmol). Carefully add 50 mL of concentrated nitric acid. Begin stirring the resulting slurry.

-

Bromine Addition: Slowly add bromine (e.g., 7.0 mL, 21.8 g, 136.4 mmol, ~4.5 equivalents) to the stirring mixture via the addition funnel over 20-30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Heating: Once the addition is complete, heat the reaction mixture to 50-55°C using a heating mantle. Maintain this temperature with continuous stirring for 12 hours to ensure the reaction proceeds to completion.[3] The color of the mixture will be a deep reddish-brown due to the excess bromine.

-

Reaction Quenching and Product Isolation: After 12 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ~200 mL of ice-cold water. This will precipitate the crude this compound as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to pH paper. This removes residual nitric acid and water-soluble impurities.

-

Drying: Dry the white to off-white solid product in a vacuum oven at 80-100°C to a constant weight. A typical yield for this reaction is around 65%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves several hazardous reagents that demand strict adherence to safety protocols.

-

Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[6][7] It is fatal if inhaled and causes severe, slow-healing burns upon skin contact.[7][9] All manipulations must be conducted in a high-performance chemical fume hood.[8] Always wear appropriate PPE, including a face shield, chemical splash goggles, and heavy-duty, bromine-resistant gloves.[7] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. It can cause severe burns and its vapors are harmful. Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] It reacts violently with many organic compounds and reducing agents.

-

Gas Evolution: The reaction may evolve hydrogen bromide (HBr) and bromine vapors, both of which are highly corrosive and toxic. The use of an efficient gas scrubber is mandatory to prevent their release into the atmosphere.[8]

-

Waste Disposal: All liquid waste, including the filtrate and scrubber solution, must be neutralized and disposed of according to institutional and local environmental regulations. Solid waste should also be disposed of in a designated hazardous waste container.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Technique | Expected Result |

| Melting Point | Should be very high, approximately 350°C with decomposition.[2] A sharp melting point indicates high purity. |

| FT-IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretches in the fingerprint region (~500-700 cm⁻¹).- Absence of C-H stretches in the aromatic region (~3000-3100 cm⁻¹) indicates complete substitution. |

| ¹H NMR Spectroscopy | Due to very low solubility in common NMR solvents, obtaining a spectrum can be challenging. If a spectrum is obtained (e.g., in DMSO-d₆), the absence of any signals in the aromatic region (7-8 ppm) would confirm complete bromination. A broad singlet for the acidic protons will be present at >13 ppm. |

Conclusion

The synthesis of this compound from terephthalic acid is a demanding but achievable laboratory procedure that provides access to a valuable monomer for advanced materials. The protocol detailed here, utilizing a concentrated nitric acid medium, represents a functional method that balances reaction efficiency with manageable, albeit stringent, safety requirements.[3] Successful synthesis hinges on meticulous attention to experimental detail, particularly in the handling of hazardous reagents and the thorough characterization of the final product. This guide provides the foundational knowledge for researchers to produce and utilize this compound in their scientific endeavors.

References

- 1. usbio.net [usbio.net]

- 2. This compound | 5411-70-1 [chemicalbook.com]

- 3. scirp.org [scirp.org]

- 4. dl.iranchembook.ir [dl.iranchembook.ir]

- 5. pta-trade.com.tw [pta-trade.com.tw]

- 6. fishersci.com [fishersci.com]

- 7. seastarchemicals.com [seastarchemicals.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. tatachemicals.com [tatachemicals.com]

- 10. echemi.com [echemi.com]

Spectroscopic data of Tetrabromoterephthalic acid (¹H NMR, ¹³C NMR, IR, UV-Vis)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of tetrabromoterephthalic acid, a key intermediate in the synthesis of flame-retardant polymers and specialty materials. Given the limited availability of public experimental spectra for this specific compound, this guide synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a robust framework for its characterization.

Introduction to this compound

This compound (C₈H₂Br₄O₄, CAS No: 5411-70-1) is a halogenated aromatic dicarboxylic acid.[1][2] Its structure, featuring a fully substituted benzene ring with two carboxylic acid groups and four bromine atoms, imparts significant thermal stability and flame-retardant properties to polymers derived from it. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are predicted to be relatively simple.

¹H NMR Spectroscopy

Theoretical Prediction and Interpretation:

Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of this compound is expected to exhibit a single resonance corresponding to the two equivalent carboxylic acid protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid groups. For the parent compound, terephthalic acid, the aromatic protons appear at approximately 8.1 ppm.[3] In this compound, the acidic protons are expected to appear as a broad singlet in the downfield region, typically between 12 and 14 ppm in a solvent like DMSO-d₆, due to hydrogen bonding and the deshielding effect of the electronegative bromine and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar carboxylic acids and to observe the exchangeable carboxylic acid protons.

-

Instrument Setup: Utilize a 300 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Theoretical Prediction and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals due to the molecule's symmetry. For comparison, the predicted ¹³C NMR spectrum of terephthalic acid shows signals for the carboxylic carbons and the aromatic carbons.[4]

-

Carboxylic Carbon (-COOH): This carbon will appear significantly downfield, typically in the range of 165-170 ppm.

-

Bromine-Substituted Aromatic Carbons (C-Br): The four equivalent carbons attached to bromine atoms are expected to resonate at a specific chemical shift.

-

Carboxylic Acid-Substituted Aromatic Carbons (C-COOH): The two equivalent carbons attached to the carboxylic acid groups will give rise to another signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 170 | Carboxylic Carbon (-C OOH) |

| ~135 - 140 | Aromatic Carbon (-C -COOH) |

| ~120 - 125 | Aromatic Carbon (-C -Br) |

Experimental Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of DMSO-d₆.

-

Instrument Setup: Use a spectrometer operating at 75 MHz or higher.

-

Data Acquisition: Acquire the spectrum using proton decoupling. A longer acquisition time or a higher number of scans may be necessary due to the quaternary nature of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-bromine bonds. The IR spectra of carboxylic acids are characterized by a broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption.[5]

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carbonyl of carboxylic acid) |

| 1400-1450 | Medium | C-O-H bend |

| 1200-1300 | Medium | C-O stretch |

| 600-800 | Medium-Strong | C-Br stretch |

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The UV-Vis spectrum of the parent terephthalic acid shows absorption maxima at approximately 190 nm, 241 nm, and 285 nm.[6][7]

Theoretical Prediction and Interpretation:

The presence of four bromine atoms on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to terephthalic acid. This is due to the "heavy atom effect" and the influence of the bromine atoms' lone pairs of electrons on the aromatic π-system.

Table 4: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Transition |

| ~250 - 260 | High | π → π |

| ~290 - 310 | Medium | π → π |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a reference.

Workflow and Visualization

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

References

- 1. This compound 5411-70-1 [sigmaaldrich.com]

- 2. This compound | 5411-70-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Terephthalic Acid | SIELC Technologies [sielc.com]

- 7. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]

Thermal decomposition analysis of Tetrabromoterephthalic acid

An In-depth Technical Guide to the Thermal Decomposition Analysis of Tetrabromoterephthalic Acid

Abstract

This compound (TBTA) is a pivotal, reactive flame retardant intermediate used in the synthesis of high-performance polymers, notably polyesters and polyamides. Its efficacy is intrinsically linked to its thermal degradation profile, which dictates the release of flame-inhibiting species. A comprehensive understanding of its decomposition is therefore not merely academic but critical for optimizing polymer formulations, ensuring material safety, and predicting performance under thermal stress. This guide provides a multi-faceted analytical framework for characterizing the thermal decomposition of TBTA, integrating thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). We will explore the causality behind experimental choices, present self-validating protocols, and propose a decomposition mechanism grounded in authoritative data.

Introduction: The Role and Significance of this compound

This compound, with the chemical formula C₆Br₄(CO₂H)₂, is a highly brominated aromatic dicarboxylic acid.[1] Its primary application is as a monomer in the synthesis of flame-retardant polyesters. The incorporation of TBTA into a polymer backbone imparts inherent flame retardancy. Upon exposure to high temperatures, such as in a fire, the bromine atoms are released, typically as hydrogen bromide (HBr), which acts as a radical scavenger in the gas phase, interrupting the exothermic combustion cycle.[2]

Understanding the precise temperatures and mechanisms of this decomposition is paramount. Key questions for researchers and material scientists include:

-

At what temperature does decomposition begin?

-

What are the discrete stages of mass loss?

-

Is the process endothermic or exothermic?

-

What specific chemical species are evolved during decomposition?

-

How does the decomposition pathway influence the overall flame retardancy mechanism?

To answer these questions, a synergistic application of several thermal analysis techniques is required.

The Analytical Triad: TGA, DSC, and Evolved Gas Analysis

No single technique can fully elucidate a complex thermal degradation process. We employ a triad of methods to build a comprehensive profile: Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to measure energetic changes, and Evolved Gas Analysis (EGA) to identify the decomposition products.

Caption: The integrated analytical workflow for TBTA decomposition analysis.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is the cornerstone of decomposition studies, providing quantitative data on thermal stability. For TBTA, the TGA curve reveals the onset temperature of decomposition and delineates distinct stages of mass loss, corresponding to different chemical events like decarboxylation or dehydrobromination.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It identifies thermal transitions such as melting, crystallization, and chemical reactions.[5] For TBTA, a key parameter is its melting point, which is reported to occur with decomposition around 350°C.[1][7] DSC can confirm this transition and determine whether the decomposition process is primarily endothermic (bond breaking) or exothermic (secondary reactions).

Evolved Gas Analysis (EGA): Pyrolysis-GC/MS

While TGA tells us how much mass is lost and DSC reveals the energetics, EGA tells us what is being lost. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful EGA technique. The sample is heated rapidly (pyrolyzed) in an inert atmosphere, and the evolved volatile and semi-volatile products are transferred directly to a GC/MS system for separation and identification.[8][9][10] This is crucial for identifying the specific brominated compounds, aromatic fragments, and other gases like CO₂ released from TBTA, which are the building blocks for proposing a valid decomposition mechanism.

Expected Thermal Decomposition Profile of TBTA

Based on the known chemistry of terephthalic acid and other brominated flame retardants, we can predict the general decomposition behavior of TBTA.

Physicochemical Properties

A baseline understanding of the material's properties is essential before analysis.

| Property | Value | Source |

| Chemical Formula | C₈H₂Br₄O₄ | [7] |

| Molecular Weight | 481.72 g/mol | [1] |

| CAS Number | 5411-70-1 | [1][7] |

| Appearance | White Solid / Powder | [7] |

| Melting Point | ~350 °C (with decomposition) | [1][7] |

TGA/DSC Observations

A typical TGA/DSC analysis of TBTA under an inert nitrogen atmosphere would likely show:

-

Initial Stability: No significant mass loss below ~300°C.

-

Major Decomposition: A sharp, multi-stage mass loss beginning around 350°C, coinciding with the melting/decomposition endotherm observed in the DSC. This process likely involves near-simultaneous decarboxylation and dehydrobromination.

-

Residue: A certain percentage of char residue may remain at high temperatures, depending on the final temperature and atmosphere.

| Parameter | Typical Expected Value | Analytical Insight |

| Tonset (TGA) | 340 - 360 °C | Onset of thermal instability. |

| Tpeak (DTG) | 360 - 380 °C | Temperature of maximum decomposition rate. |

| Mass Loss (300-500°C) | 60 - 80% | Corresponds to the loss of CO₂, H₂O, and HBr. |

| Peak Event (DSC) | Endotherm at ~350 °C | Energy required for melting and initial bond scission. |

Identified Products by Py-GC/MS

Pyrolysis of TBTA is expected to yield a complex mixture of products. Drawing parallels from the decomposition of terephthalic acid[11] and other brominated compounds[2], the following products are anticipated:

| Product Class | Specific Compounds | Mechanistic Origin |

| Inorganic Gases | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Bromide (HBr) | Decarboxylation of acid groups; Dehydrobromination. |

| Aromatic Acids | Brominated Benzoic Acids | Partial decarboxylation of one carboxylic acid group. |

| Aromatic Hydrocarbons | Brominated Benzenes (e.g., Tribromobenzene, Tetrabromobenzene), Biphenyls | Complete decarboxylation and subsequent reactions. |

| Oxygenated Species | Brominated Phenols | Secondary reactions involving hydroxyl radicals. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of TBTA is not a single reaction but a cascade of parallel and sequential events. The primary pathways are initiated by the scission of the weakest bonds at elevated temperatures.

Caption: Simplified reaction pathways in the thermal decomposition of TBTA.

-

Initiation - Decarboxylation: The carboxylic acid groups are thermally labile. The initial step is the cleavage of the C-C bond between the aromatic ring and the carboxyl group, and the O-H bond, leading to the evolution of CO₂ and H₂O. This is analogous to the decomposition of terephthalic acid itself.[11]

-

Initiation - Dehydrobromination: Concurrently, the C-Br bonds weaken. Hydrogen atoms from the carboxylic acid groups can abstract bromine atoms from adjacent molecules or fragments, releasing gaseous HBr. This is the key flame-retardant step.[2]

-

Propagation and Secondary Reactions: The initial fragmentation leads to highly reactive aromatic radicals. These can abstract further bromine or hydrogen atoms, or combine to form more complex structures like brominated biphenyls. Complete decarboxylation of both acid groups leads to the formation of tetrabromobenzene.

Experimental Protocols

Adherence to standardized, self-validating protocols is essential for generating reproducible and trustworthy data.

Safety Precautions

-

Handling TBTA: Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust.[12]

-

Decomposition Products: The thermal decomposition of TBTA releases hazardous and corrosive gases, including HBr and CO.[2] All thermal analysis instrumentation must be vented to a suitable exhaust system or fume hood.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature using certified standards. Verify the gas flow rates for the purge and protective gases.

-

Blank Run: Perform a run with an empty, tared crucible through the entire temperature program. This creates a baseline curve to correct for instrument drift and gas buoyancy effects.

-

Sample Preparation: Weigh 5-10 mg of TBTA powder into a ceramic or alumina TGA crucible.[13] A smaller sample size minimizes thermal gradients.

-

TGA Program:

-

Equilibrate: Hold at 30°C for 5 minutes to ensure thermal stability.

-

Ramp: Heat from 30°C to 800°C at a linear rate of 10°C/min. A common rate for kinetic studies.

-

Atmosphere: Use high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.[13]

-

-

Data Analysis:

-

Subtract the blank (buoyancy correction) curve from the sample curve.

-

Determine the onset temperature (Tonset) of decomposition.

-

Calculate the percentage mass loss for each distinct step.

-

Generate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates (Tpeak).

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Weigh 2-5 mg of TBTA into an aluminum DSC pan. Crimp a lid onto the pan.

-

DSC Program:

-

Equilibrate: Hold at 30°C for 3 minutes.

-

Ramp: Heat from 30°C to 400°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

Identify endothermic or exothermic peaks.

-

Determine the onset temperature and peak temperature for the melting/decomposition event.

-

Integrate the peak area to calculate the enthalpy change (ΔH) associated with the transition.

-

Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Instrument Preparation: Condition the pyrolyzer furnace to remove contaminants. Ensure the GC/MS system is tuned and calibrated.

-

Sample Preparation: Place approximately 0.5 mg of TBTA into a deactivated stainless steel sample cup.[10] No solvent or further preparation is needed.[10]

-

Pyrolysis Program:

-

GC/MS Program:

-

GC Column: Use a column suitable for separating aromatic compounds, such as a 5% phenyl-methylpolysiloxane column.

-

Oven Program: Start at 80°C (hold 1 min), then ramp at 15-20°C/min to 320°C (hold 5 min).[9][14]

-

Carrier Gas: Helium at a constant flow.

-

MS Parameters: Scan a mass range of m/z 35-500. Use electron ionization (70 eV).

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak.

-

Compare the obtained spectra with a reference library (e.g., NIST) to identify the decomposition products.

-

Conclusion

The thermal decomposition of this compound is a complex process pivotal to its function as a flame retardant. A rigorous analysis, leveraging the complementary strengths of TGA, DSC, and Py-GC/MS, is essential for a complete characterization. TGA quantifies the thermal stability, DSC elucidates the energetic profile, and Py-GC/MS provides definitive identification of the evolved chemical species. Together, these techniques allow for the construction of a reliable decomposition mechanism, showing that TBTA degrades primarily through concurrent decarboxylation and dehydrobromination, releasing flame-inhibiting HBr and a variety of brominated aromatic compounds. The protocols and insights presented in this guide offer a robust framework for researchers and drug development professionals to evaluate TBTA and polymers derived from it, ensuring material safety, performance, and regulatory compliance.

References

- 1. 四溴对苯二甲酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. cetjournal.it [cetjournal.it]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. filab.fr [filab.fr]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. This compound | 5411-70-1 [chemicalbook.com]

- 8. shimadzu.com [shimadzu.com]

- 9. gcms.cz [gcms.cz]

- 10. lqa.com [lqa.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. epfl.ch [epfl.ch]

- 14. shimadzu.com [shimadzu.com]

The Architectural Precision of Tetrabromoterephthalic Acid and Its Progeny: A Technical Guide to Their Crystalline World

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate field of crystal engineering and materials science, the rational design and synthesis of molecules that self-assemble into predictable and functional solid-state architectures is a paramount objective. Among the versatile building blocks employed for this purpose, tetrabromoterephthalic acid (TBTA) emerges as a cornerstone, offering a rigid scaffold and a rich tapestry of intermolecular interactions. This technical guide delves into the core of TBTA's crystalline nature and explores the structural diversity of its derivatives, providing insights into their synthesis, crystal packing, and the non-covalent forces that govern their assembly.

This compound: The Foundation

This compound (2,3,5,6-tetrabromo-1,4-benzenedicarboxylic acid), with the chemical formula C₈H₂Br₄O₄, is a halogenated aromatic dicarboxylic acid. The presence of four bromine atoms on the benzene ring significantly influences its electronic properties and steric profile, making it a powerful synthon for constructing robust supramolecular assemblies. These bromine atoms can participate in halogen bonding, a directional non-covalent interaction that has gained prominence in crystal engineering for its strength and directionality, rivaling that of the more conventional hydrogen bond.

The fundamental molecular structure of TBTA provides a rigid and planar core, with two carboxylic acid groups at the para positions, enabling the formation of strong and predictable hydrogen-bonding motifs.

Caption: Molecular structure of this compound.

The Supramolecular Chemistry of TBTA Derivatives: A Symphony of Interactions

The true potential of TBTA as a tecton in crystal engineering is realized through its derivatization and its ability to form multi-component crystals, or cocrystals. By modifying the carboxylic acid groups into esters or amides, or by co-crystallizing TBTA with other molecules, a vast landscape of crystalline architectures with tailored properties can be accessed.

Cocrystals: Engineering through Hydrogen and Halogen Bonding

TBTA readily forms cocrystals with a variety of co-formers, particularly those containing hydrogen bond acceptors and donors. The interplay between the strong carboxylic acid homodimer synthon and potential heterosynthons with the co-former dictates the final crystal packing. Furthermore, the bromine atoms can engage in halogen bonding with electron-rich atoms on the co-former, adding another layer of control over the supramolecular assembly.

A notable example is the formation of multi-component molecular solids of TBTA with N-heterocycles. In these structures, the primary hydrogen bonding interactions often involve the carboxylic acid groups of TBTA and the nitrogen atoms of the heterocycles. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, and even complex three-dimensional networks.[1] The bromine atoms can further stabilize these structures through C-H···Br and O-H···Br hydrogen bonds, as well as Br···π and Br···Br interactions.[1]

Caption: Supramolecular interactions in TBTA cocrystals.

Amide Derivatives: Building Blocks for Robust Networks

Conversion of the carboxylic acid functionalities of TBTA to amides introduces new hydrogen bonding capabilities and steric influences. The synthesis of tetrabromoterephthalamides allows for the systematic variation of the substituent on the nitrogen atom, providing a handle to fine-tune the resulting crystal structures.

For instance, the synthesis of 2,3,5,6-tetrabromoterephthalonitrile, a dehydrated form of the corresponding diamide, has been reported. Its crystal structure reveals a nearly planar molecule with significant C≡N···Br non-bonded contacts, which dictate the formation of a sheet-like supramolecular assembly.

Table 1: Crystallographic Data for 2,3,5,6-tetrabromoterephthalonitrile

| Parameter | Value |

| Formula | C₈Br₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.354(2) |

| b (Å) | 6.234(2) |

| c (Å) | 10.998(3) |

| β (°) | 112.34(3) |

| V (ų) | 530.1(2) |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction.

This example underscores how derivatization of TBTA can lead to novel supramolecular motifs driven by interactions other than the classic carboxylic acid dimer.

Experimental Protocols: From Synthesis to Single Crystals

The successful investigation of the crystal structures of TBTA and its derivatives hinges on the ability to synthesize high-purity materials and to grow single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of TBTA derivatives typically starts from commercially available this compound.

This protocol is adapted from the initial steps described for the synthesis of 2,3,5,6-tetrabromoterephthalonitrile.

Materials:

-

2,3,5,6-Tetrabromoterephthalic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (aqueous)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6-tetrabromoterephthalic acid in an excess of thionyl chloride.

-

Causality: Thionyl chloride converts the carboxylic acid groups into more reactive acid chloride groups, facilitating the subsequent amidation.

-

-

Reflux: Gently reflux the mixture for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution (HCl and SO₂) has ceased.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cautiously add the crude acid chloride to an ice-cold concentrated aqueous ammonia solution with vigorous stirring. A white precipitate of the diamide will form immediately.

-

Self-Validation: The formation of a precipitate indicates the successful reaction of the acid chloride with ammonia.

-

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the product in a desiccator.

Crystallization Techniques for X-ray Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step. Slow crystallization methods are generally preferred.

-

Solvent Selection: Choose a solvent or a solvent mixture in which the compound has moderate solubility.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in an undisturbed location, free from vibrations and temperature fluctuations. Crystals should form over a period of days to weeks.

-

Setup: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

-

Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Caption: Schematic of the vapor diffusion crystallization method.

Conclusion and Future Outlook

This compound and its derivatives represent a fascinating class of compounds for the construction of novel solid-state materials. The interplay of strong hydrogen bonding from the carboxylic acid or amide groups and the directional influence of halogen bonding provides a powerful toolkit for the rational design of crystalline architectures. The ability to systematically modify the peripheral groups of the TBTA core allows for the fine-tuning of intermolecular interactions and, consequently, the physical and chemical properties of the resulting materials.

Future research in this area will likely focus on the synthesis of more complex TBTA derivatives, the exploration of their applications in areas such as gas storage, separation, and catalysis, and the use of computational methods to predict and design new crystalline structures with desired functionalities. The in-depth understanding of the crystal engineering principles governing the self-assembly of these molecules will undoubtedly pave the way for the development of next-generation functional materials.

References

Toxicological studies of brominated aromatic compounds

An In-depth Technical Guide to the Toxicological Study of Brominated Aromatic Compounds

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of Brominated Aromatic Compounds

Brominated aromatic compounds, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol-A (TBBPA), represent a significant achievement in chemical engineering for fire safety.[1][2] Incorporated into a vast array of consumer products including electronics, furniture, and textiles, they are designed to slow ignition and fire growth, thereby saving lives.[1][3] However, their chemical stability and widespread use have led to their emergence as persistent organic pollutants (POPs).[4][5] These compounds leach into the environment, bioaccumulate in food chains, and are now ubiquitously detected in wildlife and human tissues, including blood, breast milk, and the placenta.[3][5][6][7] This reality presents a "Cornelian dilemma": the trade-off between immediate fire safety and long-term toxicological risk.[3]

This guide provides researchers, scientists, and drug development professionals with a technical overview of the core toxicological concerns associated with brominated aromatic compounds. We will move beyond simple descriptions of toxicity to explore the underlying mechanisms, rationale for experimental design, and detailed protocols for assessing their impact on biological systems. Our focus is on providing a framework for rigorous, self-validating toxicological investigation.

Part 1: Toxicokinetics and Biotransformation - The Journey into Toxicity

Understanding the toxicological profile of any xenobiotic begins with its toxicokinetics: absorption, distribution, metabolism, and excretion (ADME). For lipophilic compounds like PBDEs, the journey is particularly insidious.

-

Absorption & Distribution : The primary routes of human exposure are ingestion of contaminated food and dust, and inhalation of airborne particles.[3][5] Due to their lipophilicity, they readily cross biological membranes and accumulate in adipose tissues, which act as a long-term reservoir, leading to a continuous internal source of exposure.[3][8] Critically, they can cross the placenta and are excreted in breast milk, leading to significant exposure during sensitive developmental windows for the fetus and infant.[6][7][9]

-

Metabolism & Biotransformation : While initially thought to be relatively inert, brominated aromatic compounds are metabolized by cytochrome P450 (CYP) enzymes in the liver. This biotransformation is a critical step, as it often creates metabolites that are more toxic than the parent compound.[10] A key transformation is oxidative metabolism, which produces hydroxylated polybrominated diphenyl ethers (OH-BDEs).[10] These OH-BDEs are structurally more similar to endogenous hormones like thyroxine (T4), which is a primary reason for their potent endocrine-disrupting effects.[10][11]

Part 2: Core Mechanisms of Toxicity

The toxicity of brominated aromatic compounds is multifaceted, impacting numerous biological systems. The most well-documented mechanisms include endocrine disruption, developmental neurotoxicity, and oxidative stress, which can culminate in genotoxicity and carcinogenicity.

Endocrine Disruption: A Focus on the Thyroid Axis

One of the most significant toxicological concerns is the potent ability of BFRs to disrupt the endocrine system, particularly the thyroid hormone axis.[12][13][14] Thyroid hormones are essential for regulating metabolism and, most critically, for neurodevelopment.

Causality of Disruption : The structural similarity between hydroxylated BFR metabolites and the thyroid hormone thyroxine (T4) is the root cause of this disruption.[11][15] This molecular mimicry allows them to interfere with the thyroid system at multiple levels:

-

Transport Protein Interference : OH-BDEs can competitively bind to the thyroid transport protein transthyretin (TTR), displacing T4.[16] This reduces the circulating levels of available T4.

-

Metabolism Alteration : BFRs can induce hepatic enzymes, such as uridine phosphoglucuronyl transferase, which increases the turnover and clearance of T4 from the body.[17]

-

Receptor Interaction : Some studies suggest that BFRs and their metabolites can directly interact with thyroid hormone receptors (THRs), acting as antagonists and blocking the action of endogenous hormones.[14][18]

The downstream effect is a reduction in circulating T4, which is a key hypothesized mechanism for the developmental neurotoxicity observed in animal studies.[6][7][10]

Caption: Mechanism of Thyroid Hormone Disruption by BFR Metabolites.

Developmental Neurotoxicity

The developing brain is uniquely vulnerable to the effects of BFRs.[3] Both prenatal and postnatal exposure in animal models leads to long-lasting neurobehavioral changes, including hyperactivity and deficits in learning and memory.[6][7][19] Epidemiological studies in humans have correlated prenatal PBDE exposure with adverse outcomes like reduced fine motor skills and attention deficits.[20]

The mechanisms are complex and intertwined, stemming from both direct and indirect effects:

-

Indirect Effects via Thyroid Disruption : As discussed, disruption of thyroid hormone homeostasis during critical developmental windows is a major contributor to impaired neurological development.[14]

-

Direct Effects on Brain Cells : Studies show BFRs can directly impact neural cells. For instance, PBDEs can decrease the migration and differentiation of human neural progenitor cells into neurons and oligodendrocytes.[21]

-

Oxidative Stress : BFRs can induce the production of reactive oxygen species (ROS) in the brain, leading to oxidative stress and potential damage to neurons.[6][7][19]

-

Altered Signal Transduction : BFRs have been shown to interfere with critical signal transduction pathways and alter calcium homeostasis within neurons, which can disrupt normal neurotransmission.[6][15]

Oxidative Stress and Genotoxicity

A growing body of evidence indicates that BFR exposure is associated with oxidative stress, a state of imbalance between the production of ROS and the cell's ability to detoxify them.[22][23] This is a key mechanism that can link BFR exposure to other toxic outcomes like genotoxicity and carcinogenicity.[11]

Human population studies have found positive associations between BFR levels and biomarkers of oxidative stress, such as serum gamma-glutamyl transferase (GGT) and bilirubin.[22] In laboratory settings, BFRs have been shown to induce ROS production.[24] This oxidative stress can damage cellular components, including DNA, leading to mutations. While many BFRs show limited direct genotoxic activity, the oxidative damage they cause is a plausible pathway to carcinogenicity.[11] Furthermore, the presence of bromide can increase the genotoxicity of other compounds during disinfection processes, highlighting a complex interplay of environmental chemicals.[25][26]

Part 3: Toxicological Assessment Methodologies

A robust toxicological assessment requires a combination of in vitro, in vivo, and analytical methods. The choice of methodology must be driven by the specific question being asked, from high-throughput screening for potential hazards to detailed mechanistic studies.

In Vitro Assays for Mechanistic Insights and Screening

In vitro techniques are invaluable for elucidating mechanisms of toxicity and for screening compounds for potential hazards, providing a more isolated context than whole-animal studies.[27]

Protocol: Assessing Developmental Neurotoxicity using Human Neural Progenitor Cells (hNPCs)

This protocol is designed to assess the direct effects of a brominated compound on key neurodevelopmental processes. It incorporates self-validating controls to ensure data integrity.

Objective: To determine if a test compound (e.g., BDE-47) affects hNPC migration and differentiation.

Methodology:

-

Cell Culture:

-

Culture primary fetal human neural progenitor cells (hNPCs) as neurospheres in a defined, serum-free medium. This model mimics basic processes of brain development.[21]

-

Maintain cells at 37°C, 5% CO2.

-

-

Migration Assay (Neurosphere Spreading):

-

Plate individual neurospheres onto a suitable matrix-coated surface (e.g., poly-D-lysine/laminin).

-

Expose spheres to the test compound (e.g., 0.1-10 µM BDE-47) dissolved in a vehicle (e.g., DMSO).

-

Controls:

-

Vehicle Control: DMSO only (to control for solvent effects).

-

Positive Control: A known inhibitor of migration (if available).

-

Untreated Control: Medium only.

-

-

Incubate for 48-72 hours.

-

Capture images using phase-contrast microscopy.

-

Measure the migration distance (radius of cell spread from the sphere core) using image analysis software.

-

-

Differentiation Assay:

-

Dissociate neurospheres into single cells and plate them.

-

Expose the cells to the test compound and controls as in the migration assay.

-

Induce differentiation by withdrawing growth factors from the medium.

-

Incubate for 7-10 days.

-

Fix the cells and perform immunocytochemistry using antibodies against:

-

Neurons: β-III-tubulin

-

Oligodendrocytes: O4 or MBP

-

Astrocytes: GFAP

-

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Quantify the percentage of differentiated cells of each lineage using fluorescence microscopy.

-

-

Data Analysis:

-

Compare the migration distance and percentage of differentiated cells in the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in migration or neuronal/oligodendroglial differentiation indicates a potential developmental neurotoxic effect.[21]

-

In Vivo Studies for Systemic Effects

While in vitro assays provide mechanistic data, in vivo studies in animal models are essential for understanding systemic toxicity, toxicokinetics, and complex endpoints like carcinogenicity and long-term neurobehavioral effects.

Key In Vivo Endpoints and Considerations:

-

Carcinogenicity Bioassays: Long-term (e.g., 2-year) studies in rodents are the gold standard for assessing carcinogenic potential.[11] For example, a study on the PBDE mixture DE-71 found treatment-related liver tumors in both rats and mice, establishing it as a multispecies carcinogen.[11]

-

Developmental Neurotoxicity Studies: These studies typically involve exposing pregnant or lactating rodents to the test compound and assessing the offspring for a range of behavioral and cognitive functions (e.g., motor activity, learning, memory) in adulthood.[6][19]

-

Endocrine Disruption: Weanling rats can be exposed to compounds for a short duration (e.g., 4 days) followed by measurement of serum thyroid hormone levels (T4, T3, TSH) and hepatic enzyme activities to assess impacts on the thyroid axis.[16]

Table 1: Summary of Toxicological Effects of Selected Brominated Aromatic Compounds

| Compound/Mixture | Class | Primary Toxicological Endpoints | Key Findings in Animal Models | Reference(s) |

| PentaBDE (e.g., DE-71) | PBDE Mixture | Carcinogenicity, Endocrine Disruption, Neurotoxicity | Causes liver tumors in rats and mice; reduces serum thyroxine (T4) levels; induces hyperactivity. | [11][16] |

| BDE-47 & BDE-99 | PBDE Congeners | Developmental Neurotoxicity, Endocrine Disruption | Disrupts motor activity, learning, and memory; decreases migration and differentiation of neural progenitors. | [6][21] |

| DecaBDE | PBDE Mixture | Carcinogenicity | Increased incidence of thyroid hyperplasia and tumors in mice. | [13][16] |

| TBBPA | Brominated Phenol | Endocrine Disruption, Potential Neurotoxicity | Can interact with thyroid and estrogen systems; data on neurotoxicity is emerging. | [13][17] |

Analytical Methods for Exposure Assessment

Accurately assessing human exposure requires sensitive and specific analytical methods to detect and quantify these compounds in complex biological matrices.

Core Rationale: The goal is to isolate the lipophilic BFRs from a complex matrix (e.g., serum, milk, tissue) containing fats, proteins, and other interfering substances, and then quantify them accurately.

Caption: General Workflow for BFR Analysis in Biological Samples.

Protocol: Quantification of PBDEs in Human Serum via GC-MS/MS

This protocol provides a robust method for determining exposure levels, a critical component of risk assessment.

Objective: To quantify key PBDE congeners (e.g., BDE-47, -99, -100, -153) in human serum.

Methodology:

-

Sample Preparation & Fortification:

-

Thaw a known volume of serum (e.g., 1-2 mL).

-

Fortify the sample with an internal standard solution (e.g., isotopically labeled PBDEs) to correct for extraction losses and matrix effects. This is a critical step for a self-validating system.

-

-

Extraction:

-

Lipid Removal (Cleanup):

-

The crude extract will contain lipids that interfere with analysis. Use a multi-layer silica gel column or Gel Permeation Chromatography (GPC) to separate the larger lipid molecules from the smaller PBDE analytes.[4] This step is crucial for protecting the analytical instrument and achieving low detection limits.

-

-

Concentration and Solvent Exchange:

-

Gently evaporate the cleaned extract to a small volume under a stream of nitrogen.

-

Reconstitute in a solvent suitable for GC injection (e.g., isooctane).

-

-

Instrumental Analysis:

-

Inject the final extract into a Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).[4]

-

GC: Separates the different PBDE congeners based on their boiling points and interaction with the GC column. A high-temperature column is often used.[4]

-

MS/MS: Provides high selectivity and sensitivity. The first mass spectrometer selects the precursor ion for a specific PBDE congener, which is then fragmented. The second mass spectrometer detects specific product ions, confirming the analyte's identity and enabling quantification free from matrix interference.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each PBDE congener in the original serum sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Conclusion and Future Directions

The toxicological study of brominated aromatic compounds reveals a complex picture of risk. While essential for fire safety, their persistence, bioaccumulation, and capacity to disrupt critical biological pathways, especially the thyroid hormone system and neurodevelopment, pose significant public health challenges. The evidence strongly suggests that developmental stages are periods of heightened vulnerability, with potential for long-lasting adverse effects.[3]

Future research must focus on:

-

Investigating Newer BFRs: As legacy PBDEs are phased out, a host of "novel" or alternative BFRs are being introduced, often with limited toxicological data.[29] A proactive, screening-level assessment of these replacements is critical to avoid regrettable substitutions.

-

Mixture Toxicology: Humans are exposed to a complex mixture of BFR congeners and other environmental chemicals. Understanding the cumulative and synergistic effects of these mixtures is a key challenge.

-

Developing Safer Alternatives: The ultimate goal is to move towards inherently safer, non-halogenated flame retardants or alternative fire safety strategies that do not rely on persistent, bioaccumulative, and toxic chemicals.[3][24]

By employing rigorous, mechanistically informed, and self-validating methodologies as outlined in this guide, the scientific community can continue to characterize the risks posed by these compounds and provide the data necessary to inform regulatory decisions and protect human health.

References

- 1. endocrine.org [endocrine.org]

- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]

- 5. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Research progress on the developmental toxicity and mechanism of brominated flame retardants during pregnancy exposure on offspring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenic activity of pentabrominated diphenyl ether mixture (DE-71) in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Flame retardant - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. longdom.org [longdom.org]

- 21. Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Association between brominated flame retardants exposure and markers of oxidative stress in US adults: An analysis based on the National Health and Nutrition Examination Survey 2007-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxidative stress mediates the association between brominated flame retardants and hyperlipidemia in US adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r) alternatives | Semantic Scholar [semanticscholar.org]

- 25. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]

- 29. Neurotoxicity and risk assessment of brominated and alternative flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation of Tetrabromoterephthalic acid

An In-Depth Technical Guide to the Environmental Fate and Degradation of Tetrabromoterephthalic Acid

Abstract

This compound (TBTPA) is a brominated aromatic compound utilized primarily as a reactive monomer in the synthesis of flame-retardant polyesters.[1][2] Its robust chemical structure, characterized by a benzene ring fully substituted with bromine atoms and two carboxylic acid groups, imparts high thermal stability and flame resistance to polymers.[3] However, this stability also raises significant questions regarding its environmental persistence, potential for bioaccumulation, and ultimate fate. This technical guide provides a comprehensive analysis of the environmental behavior of TBTPA, synthesizing available data on its physicochemical properties, exploring potential abiotic and biotic degradation pathways, and outlining methodologies for its environmental assessment. Given the limited direct research on TBTPA's degradation, this guide draws logical inferences from the well-studied environmental fate of its non-brominated analog, terephthalic acid (TPA), while critically considering the profound impact of bromination on chemical recalcitrance.

Introduction: The Profile of a Reactive Flame Retardant

This compound, with the chemical formula C₈H₂Br₄O₄, is a white to off-white solid at room temperature.[1][3] Its primary industrial application is as a monomer incorporated into polymer backbones, particularly polyesters, to confer flame retardant properties. Unlike additive flame retardants, reactive flame retardants like TBTPA are chemically bound within the polymer matrix. This covalent bonding is intended to minimize leaching from the final product during its service life.

However, potential environmental release can occur during:

-

Manufacturing and Synthesis: Incomplete polymerization reactions or losses during production can introduce TBTPA into industrial wastewater streams.

-

Polymer Degradation: Although designed for stability, polymers containing TBTPA may undergo slow degradation over long periods through physical, chemical, or biological stressors, potentially releasing TBTPA or related brominated compounds.

-

End-of-Life Disposal: Improper disposal of TBTPA-containing materials in landfills or through incineration can lead to environmental contamination.

Understanding the subsequent fate of TBTPA upon environmental entry is critical for a complete ecological risk assessment.

Physicochemical Properties: Clues to Environmental Behavior

The environmental partitioning and transport of a chemical are governed by its fundamental physicochemical properties. The available data for TBTPA are summarized below.

| Property | Value / Description | Source | Significance for Environmental Fate |

| CAS Number | 5411-70-1 | [3] | Unique chemical identifier. |

| Molecular Formula | C₈H₂Br₄O₄ | [2][3][4] | Indicates a highly brominated, relatively large molecule. |

| Molecular Weight | 481.72 g/mol | [1][2] | High molecular weight suggests low volatility. |

| Appearance | White to off-white solid | [1][3] | Solid state under environmental conditions. |

| Melting Point | ~350 °C (decomposes) | [2][5] | High thermal stability; unlikely to be a vapor in the environment. |

| Water Solubility | Limited solubility in water; Soluble in some organic solvents (e.g., DMSO, slightly in Methanol). | [1][3] | Low water solubility suggests a tendency to partition to solid phases like soil, sediment, and sludge. |

| Vapor Pressure | Predicted to be very low. | Negligible volatility; atmospheric transport as a gas is highly unlikely. Transport would primarily occur via airborne particulates. | |

| pKa | 0.01±0.10 (Predicted) | [5] | The two carboxylic acid groups will be deprotonated (anionic form) at typical environmental pH values (pH 5-9), increasing its mobility in water compared to a neutral form but also its affinity for cation-rich organic matter. |

These properties collectively suggest that if released into the environment, TBTPA will predominantly reside in soil and sediment compartments. Its low volatility prevents significant atmospheric transport, while its low water solubility limits its concentration in the aqueous phase, though its anionic nature at environmental pH could enhance its mobility in water systems.

Abiotic Degradation Pathways: The Challenge of the C-Br Bond

Abiotic degradation involves the breakdown of a chemical without biological activity, primarily through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For TBTPA, the primary bonds susceptible to hydrolysis would be the carbon-bromine (C-Br) bonds. However, C-Br bonds on an aromatic ring are exceptionally strong and stable, making them highly resistant to hydrolysis under typical environmental conditions (pH 5-9, ambient temperature). While a related compound, tetrabromophthalic anhydride, hydrolyzes quickly to its corresponding acid, the aromatic core remains intact.[6] Therefore, the hydrolysis of the C-Br bonds on TBTPA itself is expected to be a negligible degradation pathway.

Photolysis

Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic bromine compounds can undergo photolytic debromination. The C-Br bond can absorb energy from sunlight, leading to bond cleavage and the formation of a free radical, which then abstracts a hydrogen atom from the surrounding medium (e.g., water). This process would result in the stepwise removal of bromine atoms, forming less-brominated terephthalic acids and ultimately, terephthalic acid (TPA). While this pathway is theoretically possible, the rate of photolysis for TBTPA in the environment has not been empirically determined. Studies on other brominated flame retardants suggest that photolysis can occur, but its significance depends heavily on environmental conditions, such as water depth, turbidity, and the presence of photosensitizing substances.

Biotic Degradation: Insights from a Non-Brominated Analog

Direct studies on the biodegradation of TBTPA are scarce. The U.S. EPA notes that based on its structure, it would not be expected to be readily biodegradable, and related compounds show slow degradation.[6] To infer potential biotic pathways, we must examine the degradation of its parent structure, terephthalic acid (TPA).

The Microbial Degradation of Terephthalic Acid (TPA)

TPA, a major pollutant from the polyester industry, has been shown to be biodegradable by numerous microorganisms under both aerobic and anaerobic conditions.[7][8][9] Several bacterial strains, including species of Rhodococcus, Arthrobacter, Burkholderia, and Pseudomonas, can utilize TPA as their sole source of carbon and energy.[10][11][12][13]

The aerobic degradation of TPA typically proceeds via the following steps:

-

Dioxygenation: The process is initiated by a terephthalate-1,2-dioxygenase enzyme, which hydroxylates the aromatic ring.[14]

-

Dehydrogenation & Decarboxylation: The diol intermediate is further processed.

-

Ring Cleavage: The aromatic ring is opened, typically through an ortho-cleavage pathway, to form aliphatic intermediates.[11]

-

Central Metabolism: These intermediates, such as succinyl-CoA, are funneled into the tricarboxylic acid (TCA) cycle for energy production and assimilation into biomass.[14]

The following diagram illustrates the generalized aerobic pathway for TPA degradation.

References

- 1. usbio.net [usbio.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 5411-70-1: Tetrabromoterephthalicacid; 98% [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5411-70-1 [chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Study on biodegradability of terephthalic acid in polyester fabric alkali-peeling process wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Frontiers | Perspectives on the microorganisms with the potentials of PET-degradation [frontiersin.org]

- 11. Biodegradation of terephthalic acid using Rhodococcus erythropolis MTCC 3951: Insights into the degradation process, applications in wastewater treatment and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of terephthalic acid by a newly isolated strain of Arthrobacter sp.0574 [scielo.org.za]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to CAS Number 5411-70-1: Tetrabromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Identity

Initial investigations into CAS number 5411-70-1 may present conflicting information, occasionally associating it with 5-bromo-2,4-dichloropyrimidine. However, authoritative chemical databases and suppliers definitively identify CAS number 5411-70-1 as Tetrabromoterephthalic acid .[1][2][3][4][5] This guide will focus exclusively on the properties and hazards of this latter compound. The CAS number for 5-bromo-2,4-dichloropyrimidine is 36082-50-5. This distinction is critical for ensuring accuracy and safety in research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound, a brominated aromatic compound, is a key building block in the synthesis of high-performance polymers. Its structure, characterized by a benzene ring fully substituted with bromine atoms and two carboxylic acid groups in a para configuration, imparts significant thermal stability and flame-retardant properties.[3]

Chemical Structure and Identifiers

The molecular structure of this compound is fundamental to its chemical behavior and applications.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5,6-Tetrabromobenzene-1,4-dicarboxylic acid | [1] |

| Synonyms | 2,3,5,6-Tetrabromoterephthalic acid, TBTA | [6][7] |

| Molecular Formula | C₈H₂Br₄O₄ | [1][7] |

| Molecular Weight | 481.72 g/mol | [1][7] |

| Appearance | White to off-white solid | [3][7] |

| Melting Point | >300 °C (decomposes) | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Section 2: Hazards, Safety, and Handling

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety and mitigating potential risks.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following pictograms, signal word, and hazard statements:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: Safety Data Sheets from various suppliers.

Toxicological Profile

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict safety protocol is essential when handling this compound. The following workflow outlines the necessary personal protective equipment.

Caption: Recommended PPE workflow for handling this compound.

Section 3: Applications in Research and Industry

The primary application of this compound lies in its use as a monomer for the synthesis of flame-retardant polyesters.[1][3] Its incorporation into polymer backbones imparts enhanced thermal stability and fire resistance to the resulting materials. These flame-retardant polymers find use in a variety of applications, including electronics, textiles, and construction materials, where stringent fire safety standards are required.[3]

Mechanism of Flame Retardancy

The flame-retardant properties of polymers containing this compound are primarily attributed to the high bromine content. The generally accepted mechanism for halogenated flame retardants involves two key phases:

-

Gas Phase Inhibition: Upon heating, the C-Br bonds can break, releasing bromine radicals into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction. This interruption of the combustion cycle slows or extinguishes the flame.

-

Condensed Phase Charring: The presence of the aromatic structure can promote the formation of a stable char layer on the polymer surface during combustion. This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.

Section 4: Synthesis and Formulation

While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic route to this compound involves the bromination of terephthalic acid.

General Synthesis Pathway

A plausible laboratory-scale synthesis involves the direct bromination of terephthalic acid in the presence of a Lewis acid catalyst.

Caption: A generalized workflow for the synthesis of this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for yield and purity.

Section 5: Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its intended applications. Several analytical techniques can be employed for its characterization.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for assessing the purity of aromatic acids and their derivatives.

-